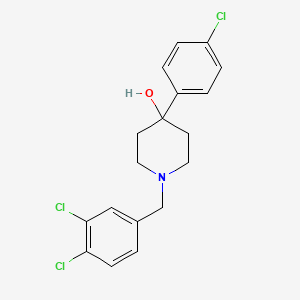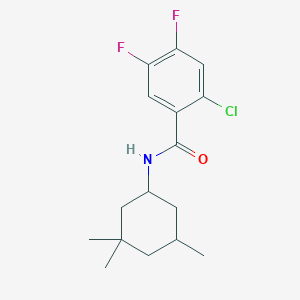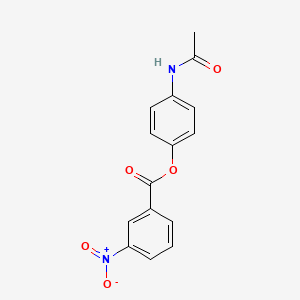![molecular formula C18H19NO4 B5027343 4-[(2-furylmethyl)amino]-6,7-dimethoxy-3-methyl-2-naphthol](/img/structure/B5027343.png)
4-[(2-furylmethyl)amino]-6,7-dimethoxy-3-methyl-2-naphthol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2-furylmethyl)amino]-6,7-dimethoxy-3-methyl-2-naphthol (FMN) is a chemical compound that has been extensively studied for its potential applications in the field of scientific research. FMN is a derivative of naphthol and is commonly used as a fluorescent probe in biochemical and physiological experiments.
作用机制
The mechanism of action of 4-[(2-furylmethyl)amino]-6,7-dimethoxy-3-methyl-2-naphthol is complex and varies depending on the specific application. As a fluorescent probe, this compound works by absorbing light at a specific wavelength and then emitting light at a longer wavelength. This process is known as fluorescence resonance energy transfer (FRET) and is used to visualize specific molecules or structures within cells.
As a redox cofactor, this compound works by transferring electrons from one molecule to another. This process is critical for many cellular processes, including energy production and DNA synthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are also dependent on the specific application. As a fluorescent probe, this compound has no known biochemical or physiological effects on cells or tissues. However, as a redox cofactor, this compound plays a critical role in cellular respiration and energy production.
实验室实验的优点和局限性
One of the main advantages of using 4-[(2-furylmethyl)amino]-6,7-dimethoxy-3-methyl-2-naphthol in lab experiments is its high quantum yield and specificity. This compound can be used to visualize specific molecules or structures within cells with high resolution and accuracy. Additionally, this compound is relatively easy to synthesize and purify, making it a cost-effective option for many researchers.
However, there are also limitations to using this compound in lab experiments. One of the main limitations is its potential toxicity. This compound has been shown to have cytotoxic effects on certain cell lines, and caution should be taken when using it in experiments. Additionally, this compound has a relatively short half-life in cells, which can limit its usefulness in certain applications.
未来方向
There are many potential future directions for research on 4-[(2-furylmethyl)amino]-6,7-dimethoxy-3-methyl-2-naphthol. One area of interest is the development of new fluorescent probes based on this compound. Researchers are currently exploring ways to modify the structure of this compound to improve its specificity and sensitivity for different applications.
Another area of interest is the role of this compound in cellular metabolism and energy production. Researchers are exploring the potential therapeutic applications of this compound in diseases such as cancer and metabolic disorders.
Conclusion
In conclusion, this compound (this compound) is a chemical compound with a wide range of applications in scientific research. This compound is commonly used as a fluorescent probe and redox cofactor in many enzymes. While there are limitations to using this compound in lab experiments, there are also many potential future directions for research on this compound. Further research on this compound could lead to new insights into cellular metabolism and energy production, as well as the development of new fluorescent probes for imaging and visualization.
合成方法
The synthesis of 4-[(2-furylmethyl)amino]-6,7-dimethoxy-3-methyl-2-naphthol involves the reaction of 2-naphthol with furfural and methylamine. The reaction is carried out in the presence of a catalyst such as sodium hydroxide or potassium hydroxide. The resulting product is then purified using techniques such as column chromatography or recrystallization.
科学研究应用
4-[(2-furylmethyl)amino]-6,7-dimethoxy-3-methyl-2-naphthol has a wide range of applications in scientific research. One of the most common applications of this compound is as a fluorescent probe. This compound has a high quantum yield and emits fluorescence in the blue-green region of the spectrum. This makes it ideal for use in fluorescence microscopy and other imaging techniques.
This compound is also used as a redox cofactor in many enzymes, including NADH dehydrogenase and succinate dehydrogenase. These enzymes play a critical role in cellular respiration and energy production.
属性
IUPAC Name |
4-(furan-2-ylmethylamino)-6,7-dimethoxy-3-methylnaphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-11-15(20)7-12-8-16(21-2)17(22-3)9-14(12)18(11)19-10-13-5-4-6-23-13/h4-9,19-20H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHRIMCROCIYIJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=C(C(=CC2=C1NCC3=CC=CO3)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-({[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3-fluorobenzamide](/img/structure/B5027261.png)
![5-{[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5027276.png)
![5-chloro-2-{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5027288.png)
![10-(diphenylmethylene)-4-(4-methoxy-2-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5027301.png)
![2-(1H-benzimidazol-2-ylthio)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5027305.png)
![N-[5-(1-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]propanamide](/img/structure/B5027310.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5027315.png)

![3-isopropoxy-6-{3-[1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-yl]phenyl}pyridazine](/img/structure/B5027325.png)
![methyl 4-{4-[(4-cyclohexyl-3-oxo-1-piperazinyl)methyl]-5-methyl-1,3-oxazol-2-yl}benzoate](/img/structure/B5027327.png)

![5-{[5-(4-ethoxy-2-nitrophenyl)-2-furyl]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5027335.png)
![5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5027349.png)
